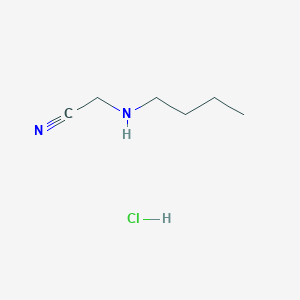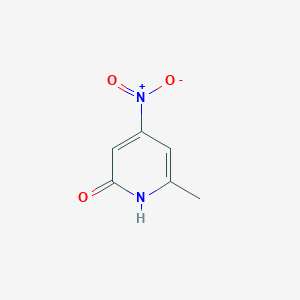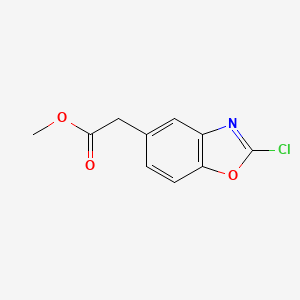
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrrole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
The synthesis of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid typically involves the reaction of appropriate thiazole and pyrrole precursors under specific conditions. One common method involves the use of hydrazonoyl halides with thiosemicarbazide in ethanol and triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and pyrrole rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole and pyrrole rings allow the compound to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid can be compared to other similar compounds, such as:
Thiazole derivatives: These include compounds like sulfathiazole and ritonavir, which have antimicrobial and antiretroviral activities, respectively.
Pyrrole derivatives: Compounds like pyrrole-2-carboxylic acid and its derivatives are known for their biological activities and are used in various medicinal applications.
The uniqueness of 3-Methyl-5-(4-methylthiazol-5-yl)-1H-pyrrole-2-carboxylic acid lies in its combined thiazole and pyrrole structure, which allows it to exhibit a broader range of biological activities compared to compounds containing only one of these rings.
Propriétés
Formule moléculaire |
C10H10N2O2S |
|---|---|
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
3-methyl-5-(4-methyl-1,3-thiazol-5-yl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2S/c1-5-3-7(12-8(5)10(13)14)9-6(2)11-4-15-9/h3-4,12H,1-2H3,(H,13,14) |
Clé InChI |
HDIIXHZMDCBDBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=C(N=CS2)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-Trifluoro-1-[6-(piperazin-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13025071.png)






![4-chloro-7-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13025102.png)
![5-Bromo-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylicacid](/img/structure/B13025103.png)
![11H-Benzo[4,5]imidazo[1,2-a]indol-11-one](/img/structure/B13025113.png)


